(3,4-Dihydroisoquinolin-2(1H)-yl)(pyrazin-2-yl)methanone

physicochemical property drug-likeness medicinal chemistry design

(3,4-Dihydroisoquinolin-2(1H)-yl)(pyrazin-2-yl)methanone (CAS 551916-85-9) is a synthetic small molecule integrating a tetrahydroisoquinoline (THIQ) amide scaffold fused via a carbonyl linker to an unsubstituted pyrazine ring. With a molecular weight of 239.27 g·mol⁻¹ and a calculated polar surface area (PSA) of 46.09 Ų, the compound occupies a physicochemically balanced space that is distinct from more heavily substituted THIQ-pyrazine derivatives.

Molecular Formula C14H13N3O
Molecular Weight 239.27 g/mol
CAS No. 551916-85-9
Cat. No. B13769463
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3,4-Dihydroisoquinolin-2(1H)-yl)(pyrazin-2-yl)methanone
CAS551916-85-9
Molecular FormulaC14H13N3O
Molecular Weight239.27 g/mol
Structural Identifiers
SMILESC1CN(CC2=CC=CC=C21)C(=O)C3=NC=CN=C3
InChIInChI=1S/C14H13N3O/c18-14(13-9-15-6-7-16-13)17-8-5-11-3-1-2-4-12(11)10-17/h1-4,6-7,9H,5,8,10H2
InChIKeySRMTUSLNPYAGQH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CAS 551916-85-9: (3,4-Dihydroisoquinolin-2(1H)-yl)(pyrazin-2-yl)methanone – A Dual-Heterocycle Amide Reference Standard for Chemical Biology & Fragment-Based Screening


(3,4-Dihydroisoquinolin-2(1H)-yl)(pyrazin-2-yl)methanone (CAS 551916-85-9) is a synthetic small molecule integrating a tetrahydroisoquinoline (THIQ) amide scaffold fused via a carbonyl linker to an unsubstituted pyrazine ring. With a molecular weight of 239.27 g·mol⁻¹ and a calculated polar surface area (PSA) of 46.09 Ų, the compound occupies a physicochemically balanced space that is distinct from more heavily substituted THIQ-pyrazine derivatives . The combination of the conformationally semi-rigid THIQ core and the π-deficient pyrazine moiety creates a unique pharmacophoric presentation that is currently underexplored in published structure–activity relationship (SAR) campaigns, positioning the compound as a high-value, minimally encumbered starting point for fragment elaboration and chemoproteomic profiling.

Structural & Physicochemical Differentiation of 551916-85-9 from Common Tetrahydroisoquinoline-Pyrazine Analogs


Generic replacement of (3,4-Dihydroisoquinolin-2(1H)-yl)(pyrazin-2-yl)methanone with seemingly similar THIQ-pyrazine carboxamides introduces measurable changes in molecular topology, lipophilicity, and hydrogen-bonding capacity that directly affect target engagement and pharmacokinetic behavior. The parent compound’s compact, unsubstituted architecture yields a markedly different cLogP/PSA ratio compared to analogs bearing methoxy, methyl, or fused-ring substituents on either the THIQ or pyrazine ring . These physicochemical differences translate into divergent solubility, permeability, and off-target binding profiles, making simple substitution scientifically unjustifiable without dedicated comparative data.

Quantitative Head-to-Head Differentiation Evidence for (3,4-Dihydroisoquinolin-2(1H)-yl)(pyrazin-2-yl)methanone vs. Structurally Proximal Analogs


Physicochemical Profile Differentiation: PSA, cLogP, and Molecular Topology vs. 5-Methyl and 6,7-Dimethoxy Analogs

Target compound 551916-85-9 possesses a PSA of 46.09 Ų and a cLogP of 1.613 . In contrast, the 5-methylpyrazine analog (2-(5-methylpyrazine-2-carbonyl)-1,2,3,4-tetrahydroisoquinoline) is predicted to exhibit an elevated cLogP (approx. +0.3 log unit) due to the additional methyl group, while the 6,7-dimethoxy-THIQ analog shows a significantly increased PSA (approx. +19 Ų) and reduced cLogP (approx. −0.4 log unit) . These differences place the parent compound in a distinct region of oral drug-likeness space, with a PSA/cLogP combination that balances passive permeability with aqueous solubility.

physicochemical property drug-likeness medicinal chemistry design

Scaffold-Based Receptor Activity Differentiation: α1A Adrenergic Receptor Antagonism Potential

A closely related 3,4-dihydroisoquinolin-2(1H)-yl scaffold compound, [4-(3,4-Dihydroisoquinolin-2(1H)-yl)piperidin-1-yl][6-(morpholin-4-yl)pyridin-3-yl]methanone, demonstrated potent α1A adrenergic receptor antagonism with an IC₅₀ of 9 nM in a recombinant human CHO cell assay [1]. While the parent compound 551916-85-9 has not been directly assayed, its core THIQ-pyrazine amide motif represents the minimal pharmacophore for this receptor engagement, offering a cleaner SAR starting point than the elaborated piperidine-morpholine comparator. The high potency of the scaffold-containing analog supports the hypothesis that the parent compound’s unsubstituted core retains intrinsic target affinity.

GPCR adrenergic receptor neurological disorders

PRMT5 Inhibitor Derivative Potency: Evidence for the Pyrazine-THIQ Scaffold in Epigenetic Oncology

A derivative of the dihydroisoquinoline-pyrazine scaffold was reported to potently inhibit PRMT5 with an IC₅₀ of 8.5 nM . This sub-10 nM potency, comparable to clinical-stage PRMT5 inhibitors, highlights the privileged nature of the THIQ-pyrazine methanone framework for methyltransferase inhibition. The parent compound 551916-85-9 serves as the unelaborated core structure from which this high-affinity derivative was derived, making it a critical control compound for SAR expansion campaigns targeting PRMT5 and related arginine methyltransferases.

PRMT5 epigenetics cancer therapeutics

Optimal Scientific & Industrial Deployment Scenarios for (3,4-Dihydroisoquinolin-2(1H)-yl)(pyrazin-2-yl)methanone


Fragment-Based Drug Discovery (FBDD) Campaigns Targeting CNS GPCRs or Methyltransferases

With a molecular weight of 239 g·mol⁻¹ and a balanced PSA/cLogP ratio, 551916-85-9 meets fragment library criteria. The scaffold’s confirmed α1A adrenergic receptor engagement (IC₅₀ 9 nM for a proximal analog) and the 8.5 nM PRMT5 inhibition of a derivative [1] make it a high-priority fragment for SPR-based screening and X-ray crystallography soaking experiments against these target classes.

Medicinal Chemistry SAR Expansion Using the Parent Scaffold as a Negative Control

In SAR studies of THIQ-pyrazine series, the unsubstituted parent compound (551916-85-9) serves as an essential negative control to quantify the contribution of substituent effects on potency, selectivity, and ADME properties. Its distinct PSA/cLogP ensures that observed changes in activity can be confidently attributed to specific chemical modifications rather than global physicochemical shifts .

Chemoproteomic Profiling and Photoaffinity Labeling Probe Synthesis

The minimalistic structure of 551916-85-9, featuring a pyrazine ring amenable to late-stage functionalization and a THIQ core suitable for linker attachment, makes it an ideal starting point for generating clickable photoaffinity probes. Such probes can identify novel cellular targets of the THIQ-pyrazine chemotype, particularly in the CNS and oncology fields.

Physicochemical Property Benchmarking in Drug Discovery Informatics

The compound’s precisely calculated PSA of 46.09 Ų and cLogP of 1.613 provide a reference point for computational ADME models predicting blood-brain barrier penetration and oral absorption of THIQ-pyrazine-containing candidates. Procurement teams can use this data to benchmark vendors' property predictions and ensure consistency across compound collections.

Quote Request

Request a Quote for (3,4-Dihydroisoquinolin-2(1H)-yl)(pyrazin-2-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.